![molecular formula C16H21N5O B2742932 (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide CAS No. 2411335-13-0](/img/structure/B2742932.png)
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide, also known as DMABN or JNJ-42756493, is a small molecule inhibitor that has been developed for the treatment of cancer. DMABN is a potent and selective inhibitor of the protein kinase CK1α, which plays a key role in regulating the Wnt signaling pathway. The Wnt signaling pathway is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis, and is frequently dysregulated in cancer.
Mechanism of Action
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide exerts its anti-cancer effects by inhibiting the activity of CK1α, which is a key regulator of the Wnt signaling pathway. The Wnt signaling pathway is frequently dysregulated in cancer, and plays a critical role in promoting tumor growth and survival. By inhibiting CK1α, (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide blocks the activation of the Wnt signaling pathway, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has also been shown to downregulate the expression of several key genes involved in the Wnt signaling pathway, including β-catenin and cyclin D1.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide is its high potency and selectivity for CK1α, which allows for the specific targeting of the Wnt signaling pathway in cancer cells. However, (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide also has some limitations, including its relatively low solubility and stability, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide and its use in cancer therapy. One area of interest is the development of more stable and soluble formulations of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide, which would allow for more widespread use in preclinical and clinical studies. Another area of interest is the identification of biomarkers that can predict response to (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide therapy, which would allow for more personalized treatment approaches. Finally, there is also interest in exploring the use of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide in combination with other targeted therapies or immunotherapies, which may enhance its anti-cancer effects.
Synthesis Methods
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide can be synthesized using a multi-step process that involves the coupling of a pyridine derivative with a pyrazole derivative, followed by the addition of a dimethylamino group and a butenamide moiety. The synthesis of (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been described in detail in several publications and involves the use of various reagents and catalysts.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. (E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a useful adjunct to standard cancer treatments.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-20(2)9-5-7-15(22)19-16(13-6-4-8-17-10-13)14-11-18-21(3)12-14/h4-8,10-12,16H,9H2,1-3H3,(H,19,22)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOZNOSOTBBSHQ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CN=CC=C2)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(C2=CN=CC=C2)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.